2-Propoxybenzaldehyde

Description

Overview of 2-Propoxybenzaldehyde

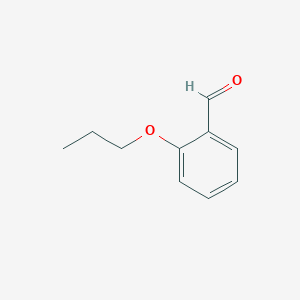

This compound represents a significant member of the alkoxybenzaldehyde family, characterized by its distinctive structural features and chemical reactivity. The compound consists of a benzene ring bearing both an aldehyde functional group and a propoxy substituent positioned ortho to each other, creating a molecular architecture that confers unique chemical properties and synthetic utility.

The molecular structure of this compound features a benzaldehyde core with a propoxy group (-O-CH₂-CH₂-CH₃) attached at the second carbon position relative to the aldehyde group. This specific substitution pattern significantly influences the compound's electronic properties, reactivity profile, and physical characteristics. The propoxy group introduces both electron-donating effects through resonance and steric considerations that affect the compound's behavior in various chemical reactions.

Physical characterization reveals that this compound typically appears as a colorless to pale yellow liquid at ambient temperatures, possessing a distinctive aromatic odor characteristic of substituted benzaldehydes. The compound demonstrates moderate solubility in organic solvents while exhibiting limited water solubility due to the hydrophobic nature of the propoxy substituent. These solubility characteristics make it particularly suitable for organic synthesis applications where selective solubility properties are advantageous.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Discovery

The historical development of this compound synthesis can be traced through the broader evolution of aromatic aldehyde chemistry and the development of substituted benzaldehyde preparation methods. While specific historical documentation of the first synthesis of this compound is limited in the available literature, the compound's discovery and development are intrinsically linked to advances in benzaldehyde functionalization techniques that emerged during the twentieth century.

The synthesis of this compound has been accomplished through various methodological approaches, with early preparations likely following established protocols for introducing alkoxy substituents onto benzaldehyde frameworks. Historical synthetic approaches have included Friedel-Crafts alkylation methods, where benzaldehyde undergoes reaction with propyl bromide in the presence of Lewis acid catalysts such as aluminum chloride to introduce the propoxy group at the desired position. These foundational synthetic methodologies established the groundwork for the compound's preparation and subsequent investigation.

The compound's recognition and cataloging in chemical databases occurred progressively throughout the latter half of the twentieth century, with its first appearance in major chemical databases dating to 2005 according to PubChem records. This timeline reflects the growing interest in substituted benzaldehydes as synthetic intermediates and the systematic cataloging of organic compounds that characterized chemical documentation efforts during this period.

Patent literature from the early 2000s demonstrates the compound's integration into various chemical applications, particularly in cosmetic and pharmaceutical formulations. This documentation indicates that by the early twenty-first century, this compound had achieved recognition as a valuable synthetic intermediate with established preparation methods and documented applications in multiple chemical disciplines.

Significance in Organic Chemistry and Research

The significance of this compound in contemporary organic chemistry stems from its exceptional utility as a synthetic building block and its role in advancing various research frontiers. The compound's importance is particularly pronounced in pharmaceutical chemistry, where it serves as a precursor for complex molecular architectures with potential therapeutic applications.

Research investigations have demonstrated the compound's versatility in nucleophilic addition reactions, aldol condensations, and reductive amination processes. These transformation capabilities enable chemists to construct diverse molecular frameworks starting from the this compound scaffold. The aldehyde functional group serves as an electrophilic center readily accepting nucleophilic attack, while the propoxy substituent modulates the electronic environment and provides additional synthetic handles for further functionalization.

Table 2: Research Applications and Synthetic Transformations of this compound

Current research has particularly focused on the compound's utility in preparing isoniazid derivatives with enhanced antimicrobial properties. Studies have demonstrated that this compound can undergo condensation reactions with isoniazid to form hydrazone intermediates, which subsequently serve as precursors for Mannich base synthesis. These investigations have yielded compounds with significant antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

The compound's significance extends to materials science applications, where its aromatic structure and reactive aldehyde functionality make it valuable for synthesizing specialized polymeric materials. Research in this area has explored its potential as a monomer or cross-linking agent in the preparation of advanced materials with tailored properties for specific technological applications.

Furthermore, this compound has found application in pharmaceutical formulation research, where it serves as an active ingredient in cosmetic and pharmaceutical compositions. Patent documentation indicates its incorporation into topical formulations designed for various therapeutic applications, demonstrating its versatility beyond purely synthetic chemistry applications.

Properties

IUPAC Name |

2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUPASLURGOXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290414 | |

| Record name | 2-Propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-12-5 | |

| Record name | 7091-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Phenolic Compounds

One common approach involves the alkylation of phenolic compounds using propyl halides in the presence of a base. The general reaction can be summarized as follows:

Starting Material : The synthesis begins with phenol or substituted phenols.

Alkylating Agent : Propyl bromide or propyl iodide is typically used as the alkylating agent.

Base : A strong base such as sodium hydride or potassium carbonate is employed to deprotonate the phenol, facilitating the nucleophilic attack on the alkyl halide.

Reaction Conditions : The reaction is usually conducted in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.

Product Isolation : After completion, the product can be purified through recrystallization or column chromatography.

Direct Formylation

Another method for synthesizing this compound involves direct formylation of propoxy-substituted aromatic compounds using formic acid or formaldehyde under acidic conditions.

Starting Material : Propoxy-substituted phenols are used as starting materials.

Formylating Agent : Formic acid or paraformaldehyde serves as the source of the aldehyde group.

Catalyst : Acidic catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the reaction.

Reaction Conditions : The reaction is typically carried out at elevated temperatures (around 100-120°C) and may require several hours for completion.

Purification : The crude product is purified using standard organic chemistry techniques such as distillation or chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two primary methods for synthesizing this compound:

| Method | Starting Material | Alkylating/Formylating Agent | Base/Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Alkylation | Phenol | Propyl bromide | Sodium hydride | 60-80 | 4-8 hours |

| Direct Formylation | Propoxy-substituted phenols | Formic acid/Formaldehyde | Sulfuric acid | 50-70 | 6-12 hours |

Research Findings

Recent studies have focused on optimizing these synthetic routes to improve yield and purity while minimizing environmental impact:

Green Chemistry Approaches : Some research has explored using microwave-assisted synthesis to enhance reaction rates and yields while reducing solvent use and reaction times.

Catalyst Development : New catalytic systems, including recyclable solid acids and bases, have been investigated to promote more sustainable practices in the synthesis of this compound.

Analytical Techniques : Characterization of synthesized compounds often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Propoxybenzoic acid.

Reduction: 2-Propoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Propoxybenzaldehyde has shown promising biological activities that are being extensively studied:

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Anticancer Potential:

Preliminary findings suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. Studies have indicated a reduction in cell viability in cancer cell lines, highlighting its potential as an anticancer agent .

Corrosion Inhibition:

Recent studies have shown that derivatives of this compound can act as effective corrosion inhibitors for aluminum in acidic environments. A Schiff base derived from this compound exhibited up to 81% inhibition efficiency at specific concentrations .

Material Science

The unique structure of this compound allows it to be utilized in the development of specialty chemicals and materials:

Dyes and Pigments:

Its chemical reactivity enables it to serve as a precursor for synthesizing dyes with specific color properties, which can be used in various industrial applications.

Polymer Chemistry:

The compound can be used as an intermediate in the production of polymers, enhancing their properties such as flexibility and strength .

Corrosion Inhibition Study

A detailed investigation assessed the effectiveness of this compound as a corrosion inhibitor for aluminum in acidic media. Utilizing electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques, results indicated a maximum inhibition efficiency of approximately 81% at a concentration of 2 mg/L. This study underscores the compound's potential application in materials protection .

Antimicrobial Efficacy Analysis

Comparative studies evaluating antimicrobial activity revealed that derivatives of this compound demonstrated moderate efficacy against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) suggest potential as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of 2-Propoxybenzaldehyde depends on its specific application. In general, it acts as an electrophile in chemical reactions, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Groups |

|---|---|---|---|---|---|---|

| 2-Propoxybenzaldehyde | 7091-12-5 | C₁₀H₁₂O₂ | 164.2 | 264.6 | 4.32980 | Aldehyde, ortho-propoxy |

| 2-Hydroxy-4-Methoxybenzaldehyde | 673-22-3 | C₈H₈O₃ | 152.15 | Not reported | Not reported | Aldehyde, hydroxyl, para-methoxy |

| 5-Acetyl-2-methoxybenzaldehyde | N/A | C₁₀H₁₀O₃ | 178.18 | Not reported | Not reported | Aldehyde, acetyl, ortho-methoxy |

| o-Hexyloxybenzaldehyde | 7162-59-6 | C₁₃H₁₈O₂ | 206.28 | Not reported | Not reported | Aldehyde, ortho-hexyloxy |

Key Observations :

- Alkoxy Chain Length : Longer alkoxy chains (e.g., hexyloxy in o-Hexyloxybenzaldehyde) increase hydrophobicity (higher LogP), impacting solubility and partitioning behavior .

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., acetyl) alters reactivity. For example, 5-Acetyl-2-methoxybenzaldehyde’s acetyl group may reduce electrophilicity at the aldehyde compared to this compound .

Commercial Availability and Use Cases

- This compound : Available in >95% purity for laboratory use but listed as discontinued by some suppliers (e.g., CymitQuimica) .

- o-Hexyloxybenzaldehyde : Used in niche syntheses due to its extended alkoxy chain, though commercial data are scarce .

- 5-(1,1-Dimethylpropyl)-2-propoxybenzaldehyde : A bulkier derivative (MW 234.33 g/mol) with specialized applications, though detailed studies are lacking .

Biological Activity

2-Propoxybenzaldehyde, an aromatic aldehyde with the molecular formula , is gaining attention for its diverse biological activities. This compound features a propoxy group attached to the benzene ring and an aldehyde functional group, which contribute to its chemical reactivity and potential therapeutic applications.

This compound is typically synthesized through various methods, including the reaction of propyl alcohol with benzaldehyde or through more complex organic synthesis routes involving other reagents. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The proposed mechanism of action involves the compound's ability to interact with bacterial cell components, potentially disrupting their growth and function by binding to functional groups like formaldehyde or hydrazone groups .

Case Study: Antimicrobial Derivatives

A study focused on synthesizing Mannich bases from this compound demonstrated its antimicrobial potential. The synthesized compounds were tested against a panel of microorganisms and showed moderate to potent activity. For instance, specific derivatives exhibited IC50 values ranging from 2.84 to 8.55 µg/mL against various bacterial strains .

| Compound Name | Bacterial Strain Tested | IC50 (µg/mL) |

|---|---|---|

| Mannich Base 2c | E. coli | 2.84 |

| Mannich Base 2k | S. aureus | 8.55 |

Antioxidant and Anti-inflammatory Activities

Preliminary research suggests that this compound may also possess antioxidant and anti-inflammatory properties. These activities are crucial for developing new therapeutic agents aimed at combating oxidative stress and inflammation-related diseases. However, further studies are necessary to validate these findings and elucidate the underlying mechanisms.

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, derivatives of this compound have been evaluated for their anticancer activity . Some studies indicate that these compounds can inhibit cancer cell growth, particularly in lung adenocarcinoma cell lines (A549). The cytotoxic effects were found to be dose-dependent, suggesting potential applications in cancer therapy .

Table: Cytotoxicity of Derivatives

| Compound Name | Cell Line Tested | IC50 (mM) |

|---|---|---|

| Mannich Base 2c | A549 | 0.007 |

| Mannich Base 2k | A549 | 0.030 |

The mechanism by which this compound exerts its biological effects varies depending on the application:

- Antimicrobial Activity : Likely involves interaction with bacterial enzymes or cell membranes.

- Cytotoxicity : May induce apoptosis in cancer cells through specific biochemical pathways.

- Antioxidant Effects : Potentially reduces oxidative stress by scavenging free radicals.

Further research is needed to clarify these mechanisms and their implications for drug development.

Q & A

Q. What are the recommended synthetic routes for 2-Propoxybenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-hydroxybenzaldehyde and propyl bromide, using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone. Temperature (80–120°C) and catalyst selection (e.g., phase-transfer catalysts) significantly impact reaction kinetics and by-product formation. For example, elevated temperatures may accelerate hydrolysis of intermediates, reducing yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product. Database-guided strategies (e.g., REAXYS or PubChem protocols) can optimize precursor scoring and reaction pathways .

Q. How should researchers optimize purification techniques for this compound to minimize by-product formation?

- Methodological Answer : Post-synthesis, impurities often arise from unreacted precursors or oxidized by-products. Recrystallization in ethanol/water mixtures (8:2 v/v) at controlled cooling rates (1–2°C/min) enhances crystal purity. For complex mixtures, gradient elution in flash chromatography (e.g., hexane to ethyl acetate) improves separation efficiency. Analytical techniques like TLC (Rf comparison) and HPLC (C18 column, UV detection at 254 nm) should validate purity. Safety protocols (e.g., fume hood use, PPE) are essential during solvent handling to prevent contamination .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer : 1H NMR (CDCl₃, 400 MHz) is critical for confirming the propoxy chain (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and aldehyde proton (δ 9.8–10.0 ppm). IR (neat) identifies key functional groups: C=O stretch (~1680 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion [M⁺] at m/z 164.2. Ambiguities in substituent positioning (e.g., para vs. ortho isomers) require coupling constant analysis (J values in NMR) or X-ray crystallography. Cross-referencing spectral data with PubChem or CAS entries ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on reaction kinetics. For example, solvation-free energy calculations in DMF vs. acetone explain solvent-dependent yield variations. Software like Gaussian or ORCA, combined with database mining (PISTACHIO, REAXYS), validates proposed mechanisms and identifies catalytic intermediates .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer : Contradictions often stem from impurities or measurement variability. Systematic validation includes:

- Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and standardized sample preparation (recrystallized product).

- Solubility : Conduct gravimetric analysis in triplicate using HPLC-grade solvents, reporting averages with standard deviations.

Cross-check data against high-purity reference standards (e.g., CAS-registered samples) and apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .

Q. What are the methodological considerations for assessing the environmental fate of this compound derivatives in ecotoxicology studies?

- Methodological Answer : Use OECD guidelines for biodegradability (Test 301F) and bioaccumulation (logP determination via shake-flask method). Hydrolysis studies at pH 4–9 (25–50°C) identify degradation products (e.g., 2-hydroxybenzaldehyde). Ecotoxicity assays (e.g., Daphnia magna LC50) require controlled exposure times (24–48 hrs) and solvent controls (e.g., acetone <0.1% v/v). Data should align with EPA DSSTox or ECHA frameworks for regulatory compliance .

Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct pseudo-first-order kinetics experiments using UV-Vis spectroscopy (λmax ~270 nm) to monitor aldehyde depletion. Buffer solutions (pH 2–12) and controlled temperatures (20–60°C) isolate degradation mechanisms (e.g., acid-catalyzed hydrolysis vs. oxidation). Arrhenius plots (ln k vs. 1/T) determine activation energy (Ea). For oxidative pathways, use radical traps (e.g., TEMPO) and LC-MS to identify intermediates like carboxylic acids or quinones .

Data Analysis and Contradiction Management

Q. How can researchers employ mixed-methods approaches to reconcile discrepancies in this compound’s biological activity data?

- Methodological Answer : Combine quantitative assays (e.g., IC50 values from enzyme inhibition studies) with qualitative structural analysis (molecular docking simulations). Meta-analyses of peer-reviewed data (PubMed, SciFinder) should assess publication bias via funnel plots. For conflicting results, apply triangulation: validate findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Ethical and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ECHA guidelines: use fume hoods for synthesis, nitrile gloves, and safety goggles. Spill management requires inert adsorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Waste disposal must comply with local regulations (e.g., incineration via licensed facilities). Document Material Safety Data Sheets (SDS) for all derivatives, including ecotoxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.